molecular formula C25H35N3O B1665963 Amesergide CAS No. 121588-75-8

Amesergide

Cat. No. B1665963
M. Wt: 393.6 g/mol
InChI Key: KEMOOQHMCGCZKH-JMUQELJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amesergide is a serotonin antagonist.

Scientific Research Applications

5-HT2-Receptor Antagonist Activity

Amesergide, an orally active ergoline amide, is a potent 5-HT2-receptor antagonist. Studies have shown that its major metabolite, 4-hydroxyamesergide, contributes significantly to its pharmacological activity, including the blockade of vascular 5-HT2 receptors and the inhibition of serotonin (5-HT)-amplified ADP-induced rabbit platelet aggregation. This metabolite also blocks central 5-HT2 receptors, influencing serum corticosterone levels after in vivo administration in rats (Cohen et al., 1994).

Effects on Reproduction in Female Rats

Research on the effects of amesergide on female rat reproduction revealed no significant impact on mating, fertility, litter size, live birth index, or progeny survival. However, a dose-related depression in progeny body weight gains was observed when amesergide was administered throughout gestation and lactation (Seyler et al., 1993).

Developmental Toxicity in Rats and Rabbits

Amesergide's developmental toxicity was evaluated in both rats and rabbits. In rats, it caused maternal effects like reduced body weight gain and food consumption at high doses, but fetal viability and morphology were unaffected. In rabbits, similar maternal effects were noted, with no impact on fetal viability, weight, or morphology (Kelich et al., 1995).

Influence on Cerebral Perfusion in Depression Treatment

Treatment of major depressive disorder with amesergide was associated with increased cerebral perfusion in the anterior cingulate cortex and the medial prefrontal cortex, suggesting its impact on cerebral blood flow in response to treatment (Vlassenko et al., 2004).

Chronic Toxicity in Rhesus Monkeys

A study on the chronic toxicity of amesergide in rhesus monkeys showed no treatment-related lesions or adverse effects at daily doses of 5 or 10 mg/kg. Behavioral effects were noted at higher doses, but these subsided before subsequent dosing (Seyler & Murphy-Farmer, 1994).

Prolactin Response to d-Fenfluramine Challenge

Pre-treatment with amesergide in healthy male volunteers completely blocked the prolactin response to d-fenfluramine challenge, indicating its role in mediating the 5-HT2a/2c receptor-related prolactin response (Coccaro et al., 1996).

properties

CAS RN

121588-75-8

Product Name

Amesergide

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1

InChI Key

KEMOOQHMCGCZKH-JMUQELJHSA-N

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Appearance

Solid powder

Other CAS RN

121588-75-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

amesergide
LY 237733
LY-237733
LY237733

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amesergide
Reactant of Route 2
Reactant of Route 2
Amesergide
Reactant of Route 3
Reactant of Route 3
Amesergide
Reactant of Route 4
Reactant of Route 4
Amesergide
Reactant of Route 5
Reactant of Route 5
Amesergide
Reactant of Route 6
Reactant of Route 6
Amesergide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.